4-Methyl-2-nitrophenol
Overview
Description
Scientific Research Applications
2-Nitro-4-cresol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor to other biologically active compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of pesticides and other industrial chemicals.
Safety and Hazards
4-Methyl-2-nitrophenol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Future Directions
Future research on 4-Methyl-2-nitrophenol could focus on understanding its interactions with atmospheric molecules and the influence of the electronic environment on methyl internal rotation barrier heights . Additionally, the impact of structural isomerism on the multiphase partitioning and chemistry of nitrophenol isomers could be investigated .
Mechanism of Action
Target of Action
4-Methyl-2-nitrophenol, also known as 2-Nitro-p-cresol, is a type of nitrophenol compound It’s structurally similar to 2,4-dinitrophenol, which is known to target pentaerythritol tetranitrate reductase .
Mode of Action
Nitrophenols, in general, are known to interfere with oxidative processes . They can act as metabolic stimulants and uncouple oxidative phosphorylation . This means they disrupt the normal functioning of the mitochondria, leading to changes in energy production within the cell.
Biochemical Pathways
A study on a similar compound, 2-chloro-4-nitrophenol, suggests that it is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the conversion of the nitrophenol compound to benzenetriol, which is then further metabolized.
Result of Action
Nitrophenols are generally known to cause cellular stress and can lead to cell death . They can also cause irritation to the skin, eyes, and respiratory system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in water and organic solvents can affect its distribution in the environment and its bioavailability . Additionally, factors such as pH, temperature, and the presence of other chemicals can influence its stability and reactivity .
Biochemical Analysis
Biochemical Properties
It is known that nitrophenol derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Nitrophenol derivatives have been shown to have toxic effects on cells
Molecular Mechanism
Nitro compounds are known to have high dipole moments, which may influence their interactions with biomolecules
Temporal Effects in Laboratory Settings
It is known that nitrophenol derivatives can undergo photolysis, suggesting that the effects of 4-Methyl-2-nitrophenol may change over time
Dosage Effects in Animal Models
Nitrophenol derivatives have been shown to have toxic effects in animals
Metabolic Pathways
Nitroaromatic compounds, including nitrophenols, can be metabolized by microbes via aerobic, anaerobic, or dual pathways
Transport and Distribution
Nitrophenol derivatives are known to be distributed in particle, gaseous, and aqueous phases in the atmosphere
Preparation Methods
2-Nitro-4-cresol can be synthesized through several methods. One common method involves the nitration of p-cresol (4-methylphenol) using nitric acid. The reaction typically occurs at low temperatures to ensure selectivity and yield . Another method involves the diazotization of p-toluidine followed by hydrolysis to form p-cresol, which is then nitrated to produce 2-Nitro-4-cresol . Industrial production often employs these methods due to their efficiency and scalability.
Chemical Reactions Analysis
2-Nitro-4-cresol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogen gas and a palladium catalyst.
Reduction: The compound can be reduced to 2-amino-4-cresol using reducing agents like iron and hydrochloric acid.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various halogenating agents for substitution reactions. Major products formed from these reactions include 2-amino-4-cresol and other substituted cresols .
Comparison with Similar Compounds
2-Nitro-4-cresol is similar to other nitrophenols, such as 2-Nitro-phenol and 4-Nitro-phenol. its unique structure, with both a nitro group and a methyl group on the benzene ring, gives it distinct chemical properties and reactivity. Other similar compounds include 2-Nitro-4-methylphenol and o-Nitro-p-cresol . These compounds share similar reactivity but differ in their specific applications and effects.
Properties
IUPAC Name |
4-methyl-2-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDNSSSQVSOXTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Record name | NITROCRESOLS | |
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DSSTOX Substance ID |
DTXSID0026961 | |
Record name | 4-Methyl-2-nitrophenol | |
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Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitrocresols are yellow-colored crystals. They are slightly soluble in water and weigh more than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. They are toxic by ingestion or skin contact. They are used to make other chemicals., Colorless solid; [EPA OHM/TADS] Yellow solid with a phenolic odor; mp = 32-35 deg C; [Alfa Aesar MSDS] | |
Record name | NITROCRESOLS | |
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Record name | 2-Nitro-4-cresol | |
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Vapor Pressure |
0.000632 [mmHg] | |
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CAS No. |
12167-20-3, 119-33-5, 68137-08-6 | |
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Record name | 4-Methyl-2-nitrophenol | |
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Record name | 2-Nitro-4-cresol | |
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Record name | Phenol, methylnitro- | |
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Record name | 3(Or 4)-methyl-2-nitrophenol | |
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Record name | 2-nitro-p-cresol | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-methyl-2-nitrophenol?
A1: this compound has a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Several spectroscopic methods are valuable for studying this compound:
- UV-Vis Spectroscopy: Provides information on the electronic transitions within the molecule, particularly the presence of the nitrophenol chromophore, and aids in studying inclusion complexes. [, , , ]
- Infrared Spectroscopy (FTIR): Helps identify functional groups such as -OH and -NO2 and characterizes inclusion complexes. [, ]
- Cavity Ring-Down Spectroscopy (CRDS): A highly sensitive technique used to measure the absorption cross-section of gas-phase molecules, including this compound, in the ultraviolet and visible range. [, ]
- Microwave Spectroscopy: Provides highly accurate structural information, including bond lengths and angles, and can determine rotational constants and barriers to internal rotation, as demonstrated with the methyl group in this compound. []
- Nuclear Magnetic Resonance (NMR): Can be used to determine the structure and purity of synthesized this compound and its derivatives. []
Q3: How does the methyl group in this compound influence its structure?
A3: The methyl group in this compound introduces internal rotation within the molecule. Microwave spectroscopy studies have determined the barrier to this rotation to be significantly higher than in similar molecules with only a hydroxyl or nitro group, highlighting the impact of both substituents on the molecule's dynamics. []
Q4: How does this compound contribute to atmospheric chemistry?
A4: this compound is an important component of brown carbon aerosols formed from biomass burning. [] Its photolysis in the atmosphere is a source of hydroxyl (OH) radicals, key oxidants in the troposphere. [, ] Additionally, it absorbs near-ultraviolet radiation, which can influence the photolysis rates of other atmospheric compounds like ozone (O3) and nitrogen dioxide (NO2). []
Q5: What are the atmospheric sources of this compound?
A5: this compound can be directly emitted into the atmosphere from sources like biomass burning. [] It can also be formed in the atmosphere through the reaction of hydroxyl radicals with m-cresol and p-cresol. [, ] Additionally, it is formed during the ozone-mediated nitration of 4-chlorotoluene and 4-bromotoluene with nitrogen dioxide. []
Q6: How is this compound degraded in the atmosphere?
A6: The primary atmospheric removal process for this compound is photolysis, which is faster than its reaction with OH radicals. [, ] This photodegradation can lead to the formation of nitrous acid (HONO). []
Q7: What is the environmental impact of this compound?
A7: this compound contributes to the formation of secondary organic aerosols (SOA), which impact air quality and climate. [] Studies have shown its presence in rainwater, indicating its contribution to wet deposition processes. [] Nitrophenols, in general, are known for their phytotoxic properties. []
Q8: How does the presence of both a nitro and a hydroxyl group influence the reactivity of this compound?
A8: The nitro and hydroxyl groups in this compound significantly influence its reactivity:
- Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution, while the nitro group deactivates it. The position of the methyl group further influences the regioselectivity of these reactions. [, ]
- Acidity: The presence of both electron-withdrawing groups makes this compound more acidic than phenol. []
- Hydrogen Bonding: The hydroxyl and nitro groups can participate in both intra- and intermolecular hydrogen bonding, influencing the compound's physical properties and interactions. [, ]
Q9: What are the main reactions that form this compound?
A9: this compound can be formed through several reactions:
- Nitration of Cresols: The nitration of p-cresol with nitric acid in sulfuric acid can produce this compound, primarily via an ipso attack followed by rearrangement. [, ]
- Reaction of Toluene Oxides with Nitrogen Dioxide: 4-Methylbenzene oxide reacts with nitrogen dioxide in the air to yield this compound. []
Q10: Does the pH of the environment affect the behavior of this compound?
A10: Yes, the pH influences the partitioning of this compound between the aqueous and gas phases, which in turn affects its degradation pathways. []
Q11: What analytical methods are commonly used to measure this compound in environmental samples?
A11: Several analytical techniques are employed to quantify this compound:
- Gas Chromatography-Mass Spectrometry (GC-MS): A common method for analyzing this compound in environmental samples after derivatization, often with N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MtBSTFA). [, ]
- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify this compound and its isomers in mixtures. [, ]
- Solid-Phase Microextraction (SPME): A sample preparation technique often coupled with GC-MS for analyzing trace levels of this compound in water samples. []
Q12: Are there any applications for this compound based on its chemical properties?
A12: While this compound itself might not have direct applications, it serves as a crucial building block in synthesizing various derivatives. For example, it's used in the synthesis of easily rinsable reactive dyes and novel benzo[b]furan derivatives with potential antimicrobial properties. [, , ]
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